molecular formula C13H24ClN3 B3016733 N-(adamantan-1-yl)-N'-ethylguanidine hydrochloride CAS No. 23166-32-7

N-(adamantan-1-yl)-N'-ethylguanidine hydrochloride

Cat. No.: B3016733
CAS No.: 23166-32-7
M. Wt: 257.81
InChI Key: LIKHCWXEEMSDQR-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride is a chemical compound that features an adamantane core, a unique structure known for its rigidity and stability. This compound is of interest in various fields due to its potential biological activities and its structural properties that make it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride typically involves the reaction of adamantane derivatives with guanidine compounds. One common method includes the reaction of 1-adamantylamine with ethyl isocyanate under controlled conditions to form the desired guanidine derivative. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride involves its interaction with specific molecular targets. In antiviral applications, it is believed to inhibit viral replication by interfering with the viral RNA synthesis. The adamantane core provides a rigid framework that enhances the binding affinity to the target molecules, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride is unique due to its specific guanidine functional group, which imparts distinct biological activities compared to other adamantane derivatives. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(1-adamantyl)-2-ethylguanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3.ClH/c1-2-15-12(14)16-13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-11H,2-8H2,1H3,(H3,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKHCWXEEMSDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)NC12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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